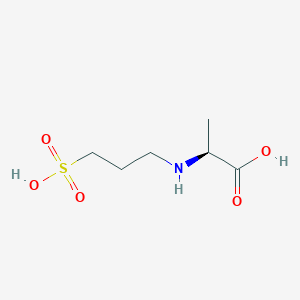
1-(4,4-Diphenylcyclohexen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Diphenylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C20H20O. It is characterized by a cyclohexene ring substituted with two phenyl groups and an ethanone group.
Métodos De Preparación
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)ethanone typically involves the reaction of cyclohexanone with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4,4-diphenylcyclohexanone. This intermediate is then subjected to dehydrogenation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4,4-Diphenylcyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(4,4-Diphenylcyclohexen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(4,4-Diphenylcyclohexen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators or signaling pathways .
Comparación Con Compuestos Similares
1-(4,4-Diphenylcyclohexen-1-yl)ethanone can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethanone: Known for its antioxidant properties.
1-(4,5-Dihydro-3-phenyl-5-isoxazolyl)ethanone: Studied for its potential pharmacological activities
Propiedades
Fórmula molecular |
C20H20O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-(4,4-diphenylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C20H20O/c1-16(21)17-12-14-20(15-13-17,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12H,13-15H2,1H3 |
Clave InChI |
AIARTWKIHPHNOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)

![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)

![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
